4-Phenylcycloheptane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

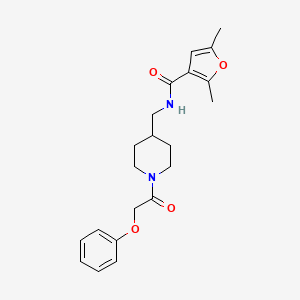

4-Phenylcycloheptane-1-carbaldehyde is a chemical compound with the IUPAC name 4-phenylcycloheptane-1-carbaldehyde . It has a molecular weight of 202.3 . The compound is typically stored at -10 degrees Celsius .

Molecular Structure Analysis

The InChI code for 4-Phenylcycloheptane-1-carbaldehyde is1S/C14H18O/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Phenylcycloheptane-1-carbaldehyde has a molecular weight of 202.3 . It is typically stored at -10 degrees Celsius . The compound is in liquid form .Aplicaciones Científicas De Investigación

Synthetic Building Blocks and Biological Interest

Compounds like 4-Oxoazetidine-2-carbaldehydes have been recognized for their dual reactivity, serving as both protected α-amino aldehydes and masked β-amino acids. These bifunctional compounds are valuable in synthetic chemistry, particularly in diastereoselective processes, to prepare substances of biological interest such as α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products. This underscores the significance of certain carbaldehyde derivatives as versatile intermediates in synthesizing biologically active molecules and complex natural structures (Alcaide & Almendros, 2002).

Novel Heterocycles Synthesis

Research on 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a precursor for synthesizing novel heterocycles, illustrates the compound's utility in creating new chemical entities. These heterocycles are synthesized through facile reactions with various reagents, leading to products with potential pharmacological activities. Such endeavors highlight the role of carbaldehyde derivatives in medicinal chemistry and drug discovery processes (Baashen et al., 2017).

Prins Cyclization for Stereoselective Construction

The TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes demonstrates a method for the stereoselective construction of complex molecular frameworks, such as hexahydrooxonines. This process showcases the utility of carbaldehyde derivatives in facilitating cyclization reactions that are crucial for synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (Kumar, Dey, & Banerjee, 2018).

Fluorescence Studies and Photophysical Properties

The study of specific solute-solvent interactions and the effect of electron donor-acceptor substituents on fluorescence, as explored with heterocyclic orthoaminoaldehydes, exemplifies the research interest in understanding and manipulating the photophysical properties of carbaldehyde derivatives. These studies are foundational in developing new fluorescent materials for applications in sensing, imaging, and electronic devices (Patil et al., 2010).

Safety And Hazards

The safety information for 4-Phenylcycloheptane-1-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

4-phenylcycloheptane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWXMGTZEJWPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)C2=CC=CC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcycloheptane-1-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-yl)-1-[(E)-3-phenylprop-2-enyl]pyrazole](/img/structure/B2765475.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2765478.png)

![2-(2,4-difluorophenyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2765480.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2765482.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2765483.png)

![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765493.png)